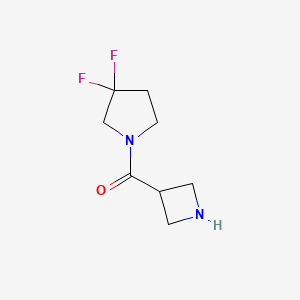

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

azetidin-3-yl-(3,3-difluoropyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c9-8(10)1-2-12(5-8)7(13)6-3-11-4-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWBKPDQPLRBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Azetidine Core

- Starting Materials: Amino derivatives suitable for ring closure.

- Reagents: Epichlorohydrin or epibromohydrin as electrophilic agents.

- Solvent: Inert solvents such as dichloromethane or tetrahydrofuran.

- Reaction Conditions: Controlled temperature to favor ring closure to azetidinols or azetidines.

- Outcome: Formation of azetidin-3-yl intermediates with high regioselectivity.

This step is crucial for establishing the azetidine scaffold, which is the core of the target compound.

Incorporation of 3,3-Difluoropyrrolidine Moiety

- Fluorinated Pyrrolidine: The 3,3-difluoropyrrolidine unit is introduced via amide bond formation with the azetidine intermediate.

- Coupling Agents: Commonly used peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Base: Triethylamine or DIPEA (N,N-Diisopropylethylamine) to facilitate coupling.

- Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane).

- Temperature: Room temperature to slightly elevated temperatures (20–50°C).

- Purification: Flash column chromatography or crystallization.

This step ensures the attachment of the difluorinated pyrrolidine ring, which is essential for the biological activity of the compound.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Purification Method | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Amino derivative + epichlorohydrin/epibromohydrin | DCM, THF | 0–25°C | Crystallization (hydrobromide salt) | High regioselectivity |

| Amide bond formation | Azetidine intermediate + 3,3-difluoropyrrolidine + EDCI/HATU + base | DMF, DCM | 20–50°C | Flash chromatography | Coupling efficiency critical |

| Purification and characterization | Trituration or chromatography | — | — | Crystallization, HPLC | Confirmation by NMR, MS, HPLC |

Research Findings and Notes

- The use of epichlorohydrin or epibromohydrin is a well-established method to synthesize azetidine rings, providing good yields and selectivity.

- The difluorination on the pyrrolidine ring enhances the metabolic stability and lipophilicity of the molecule, which is crucial for pharmaceutical applications.

- The coupling reaction's efficiency depends heavily on the choice of coupling agent and reaction conditions; optimization is often required for scale-up.

- Purification by crystallization as hydrobromide salts improves the handling and storage stability of the azetidine derivatives.

- Analytical data such as NMR and HRMS are essential to confirm the presence of fluorine atoms and the integrity of the azetidine and pyrrolidine rings.

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted azetidine and pyrrolidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone has been explored in various scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Drug Development: Its unique structure allows for the design of new drugs targeting diseases such as cancer and autoimmune disorders. For instance, derivatives of this compound have shown promise as JAK1 inhibitors, which are important in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Mechanism Studies: It can act as a probe to investigate enzyme activities and pathways, contributing to our understanding of metabolic processes.

Industrial Applications

In industrial settings, this compound is utilized for:

- Specialty Chemicals Production: Its unique properties make it suitable for creating specialty chemicals with specific desired characteristics.

Case Studies

Several studies highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone are benchmarked against related compounds to highlight its pharmacological advantages and limitations.

Table 1: Structural and Pharmacological Comparison

Key Findings:

Structural Impact on Potency :

- The pyrimidine-containing compound (IC₅₀ = 5 nM) exhibits higher DPP-4 inhibition than the target compound (IC₅₀ = 12 nM), likely due to additional hydrogen-bonding interactions with the catalytic site. However, its larger molecular weight (386.42) and lower solubility (12 µg/mL) limit bioavailability.

- The pyridine derivative shows superior potency (IC₅₀ = 8 nM) but reduced metabolic stability (t₁/₂ = 2–3 h in rats), attributed to electron-withdrawing Cl and CF₃ groups accelerating oxidative degradation.

Metabolic Stability :

- The hydroxymethyl-substituted pyrrolidine analog has higher solubility (50 µg/mL) due to increased polarity but shorter half-life (3–4 h), as the hydroxymethyl group undergoes glucuronidation.

- The target compound’s 3,3-difluoropyrrolidine moiety resists CYP450-mediated oxidation, contributing to its moderate half-life (4–6 h) .

Solubility and Lipophilicity :

- Piperidine-based analogs (e.g., ) exhibit lower solubility (22 µg/mL) due to increased lipophilicity from the difluoroethyl group, which may enhance blood-brain barrier penetration but reduce renal clearance.

Species Variability :

- The target compound’s metabolic stability in humans surpasses that in rodents, a trend also observed in structurally related inhibitors .

Activité Biologique

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound belongs to the class of azetidines and pyrrolidines, which are known for their diverse pharmacological properties. The presence of the difluoropyrrolidine moiety enhances its biological activity by influencing molecular interactions and stability.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms can vary depending on the target and the biological context:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that lead to various cellular outcomes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against a range of viruses, including coronaviruses and influenza viruses. For instance, azetidinone derivatives have shown moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) .

- Anticancer Properties : Azetidinone derivatives are recognized for their anticancer activities. Studies have reported that certain azetidinones can inhibit proliferation and induce apoptosis in various cancer cell lines, including breast cancer . For example, compounds with azetidinone structures have been tested against MCF-7 breast cancer cells, showing promising results.

- Antibacterial Effects : The azetidine scaffold has been associated with antibacterial activity, particularly in derivatives that target bacterial cell wall synthesis or protein synthesis mechanisms .

Research Findings

Recent studies have explored the synthesis and biological evaluation of azetidinone derivatives:

| Study | Compound | Activity | EC50 (µM) |

|---|---|---|---|

| Kinugasa et al. (2021) | Trans-11f | Human coronavirus | 45 |

| Kinugasa et al. (2021) | Cis-11f | Influenza A H1N1 | 8.3 |

| Fuselier et al. (2013) | 3-Chloro-azetidin-2-one | Breast cancer cell lines (MCF-7) | Not specified |

These findings indicate that modifications to the azetidinone structure can significantly enhance biological activity.

Case Studies

Several case studies highlight the efficacy of azetidinone derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that resveratrol-derived azetidinones exhibited potent anticancer effects against MCF-7 cells, suggesting their potential as novel therapeutic agents for breast cancer .

- Antiviral Research : In vitro studies have shown that certain azetidinone compounds can effectively inhibit viral replication without affecting normal cell morphology, indicating a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.